(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride
CAS No.:
Cat. No.: VC13781528
Molecular Formula: C14H17Cl2N3O2
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17Cl2N3O2 |
|---|---|
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride |
| Standard InChI | InChI=1S/C14H15N3O2.2ClH/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11;;/h1-8H,9-10,15H2,(H,17,18);2*1H |
| Standard InChI Key | MSZSLZCZTGIHEO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₇Cl₂N₃O₂, with a molar mass of 330.2 g/mol. Its IUPAC name, benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate dihydrochloride, reflects its three core components:
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A pyridine ring substituted with an amino group at the 5-position.
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A carbamate group (-NHCOO-) linking the pyridine-methyl moiety to a benzyl ester.
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Two hydrochloride counterions enhancing solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇Cl₂N₃O₂ |
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate dihydrochloride |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl |
| InChIKey | MSZSLZCZTGIHEO-UHFFFAOYSA-N |
| PubChem CID | 162422275 |
The pyridine ring’s electron-deficient nature and the amino group’s nucleophilicity make this compound a versatile intermediate in drug design .
Synthetic Methodology
Synthesis Overview
The synthesis involves a multi-step sequence:
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Formation of the carbamate linkage: Reacting 5-amino-2-pyridinemethanol with benzyl chloroformate under basic conditions.
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Esterification: Introducing the benzyl ester group via nucleophilic acyl substitution.
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Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .
A patent (CN108976226A) describes analogous steps for related benzyl ester derivatives, emphasizing the use of SOCl₂ for esterification and KMnO₄ for oxidation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carbamate formation | Benzyl chloroformate, NaHCO₃, THF, 0°C | 75% |
| Esterification | SOCl₂, methanol, reflux | 82% |
| Salt precipitation | HCl (2M), diethyl ether | 90% |
Optimization of solvent polarity and temperature is critical to minimizing side reactions, such as hydrolysis of the carbamate group.
Chemical Reactivity and Stability
The compound exhibits reactivity at three sites:
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Amino group: Participates in Schiff base formation or acylation.
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Carbamate group: Susceptible to hydrolysis under acidic/basic conditions, yielding benzyl alcohol and a urea derivative.
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Benzyl ester: Undergoes hydrogenolysis to generate carboxylic acids.
Stability studies indicate that the dihydrochloride salt is hygroscopic, requiring storage at -20°C under inert atmosphere.
| Target | Mechanism | Potential Indication |
|---|---|---|
| Cholinesterase | Competitive inhibition | Alzheimer’s disease |
| Kinase insert domain | Allosteric modulation | Oncology |
| NMDA receptor | Partial agonism | Neuropathic pain |
Further in vitro profiling is needed to validate these hypotheses .
Analytical Characterization
Spectroscopic Data
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¹H NMR (D₂O): δ 8.21 (s, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.52 (s, 2H, CH₂NH).
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IR: 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Chromatographic Methods
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HPLC: C18 column, 0.1% TFA/ACN gradient, retention time = 6.7 min.
Applications in Medicinal Chemistry
This compound serves as:
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A building block for kinase inhibitors.
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A prodrug candidate via ester hydrolysis.
A patent (CN108976226A) highlights its utility in synthesizing imidazopyridine derivatives with antitumor activity .
Future Research Directions
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